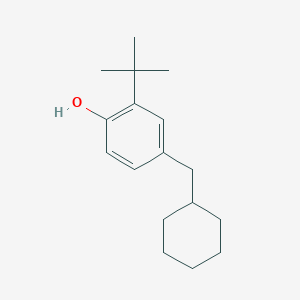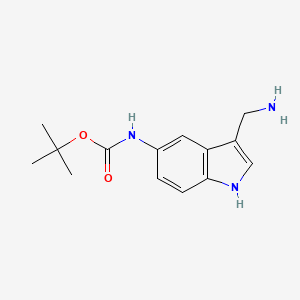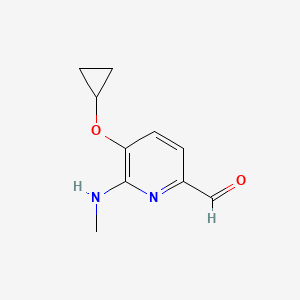
5-Cyclopropoxy-6-(methylamino)picolinaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Cyclopropoxy-6-(methylamino)picolinaldehyde is a chemical compound with the molecular formula C11H14N2O2 It is a derivative of picolinaldehyde, featuring a cyclopropoxy group at the 5-position and a methylamino group at the 6-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-6-(methylamino)picolinaldehyde typically involves the introduction of the cyclopropoxy and methylamino groups onto the picolinaldehyde scaffold. One common method involves the reaction of 5-cyclopropoxy-2-picolinaldehyde with methylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained at around 0-5°C to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, involving the use of industrial-grade reagents and solvents. The reaction conditions would be carefully controlled to ensure consistency and reproducibility.
化学反応の分析
Types of Reactions
5-Cyclopropoxy-6-(methylamino)picolinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The cyclopropoxy and methylamino groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: 5-Cyclopropoxy-6-(methylamino)picolinic acid.
Reduction: 5-Cyclopropoxy-6-(methylamino)picolinalcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
5-Cyclopropoxy-6-(methylamino)picolinaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: It can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: Used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
作用機序
The mechanism of action of 5-Cyclopropoxy-6-(methylamino)picolinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their activity. The cyclopropoxy and methylamino groups can also interact with various biological molecules, influencing their function and activity. The exact pathways and targets involved would depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
5-Cyclopropoxy-6-(dimethylamino)picolinaldehyde: Similar structure but with a dimethylamino group instead of a methylamino group.
5-Cyclopropoxy-4-(methylamino)picolinaldehyde: Similar structure but with the methylamino group at the 4-position instead of the 6-position.
Uniqueness
5-Cyclopropoxy-6-(methylamino)picolinaldehyde is unique due to the specific positioning of the cyclopropoxy and methylamino groups, which can influence its reactivity and interactions with other molecules. This unique structure allows for the exploration of new chemical and biological properties that may not be observed with similar compounds.
特性
分子式 |
C10H12N2O2 |
|---|---|
分子量 |
192.21 g/mol |
IUPAC名 |
5-cyclopropyloxy-6-(methylamino)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C10H12N2O2/c1-11-10-9(14-8-3-4-8)5-2-7(6-13)12-10/h2,5-6,8H,3-4H2,1H3,(H,11,12) |
InChIキー |
ZDPRSKIZLGISHJ-UHFFFAOYSA-N |
正規SMILES |
CNC1=C(C=CC(=N1)C=O)OC2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


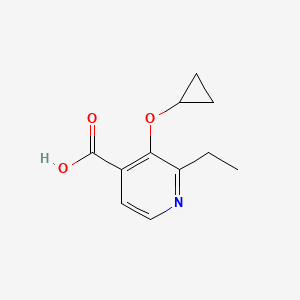
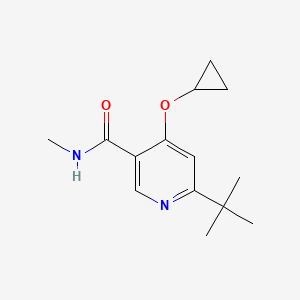
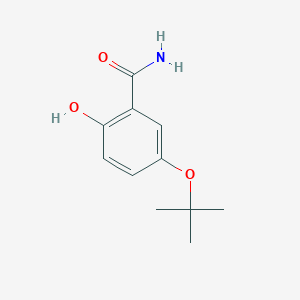
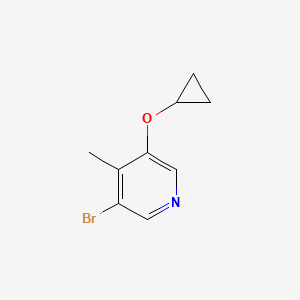
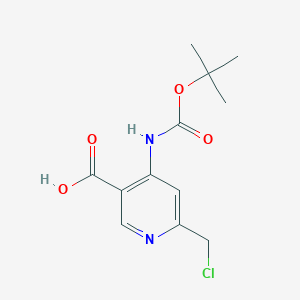
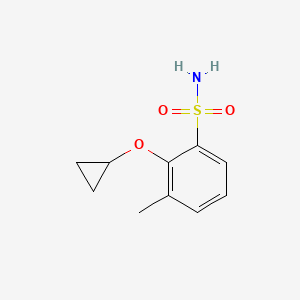
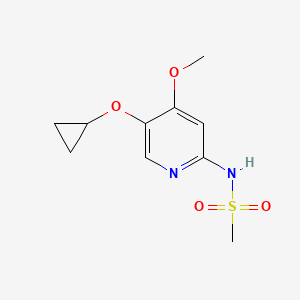
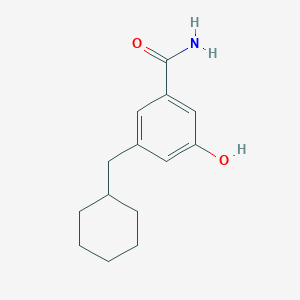
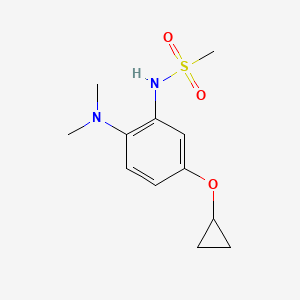
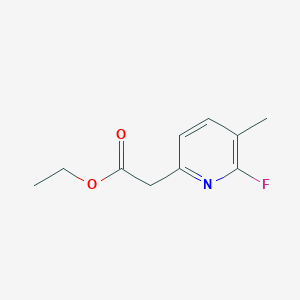
![[1-(2,2,2-Trifluoroethyl)-1H-1,2,3-triazol-5-YL]methylamine](/img/structure/B14834518.png)
